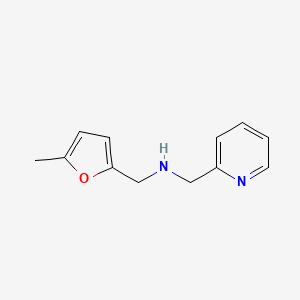

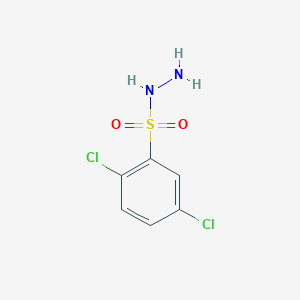

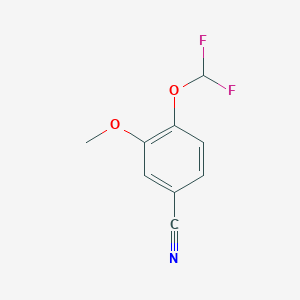

(5-Methyl-furan-2-ylmethyl)-pyridin-2-ylmethyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

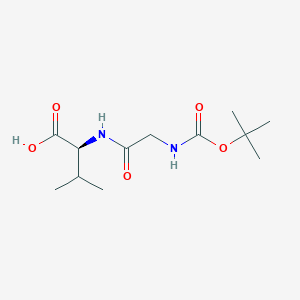

The compound "(5-Methyl-furan-2-ylmethyl)-pyridin-2-ylmethyl-amine" is a multifunctional molecule that incorporates both furan and pyridine moieties. Furan is a heterocyclic organic compound, and pyridine is a basic heterocyclic organic compound similar to benzene. The presence of these two functional groups suggests that the compound may exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related furan and pyridine derivatives has been explored in several studies. For instance, a method for synthesizing highly conjugated functionalized 2-pyridones from N-(furan-2-ylmethyl) alkyne amides through Pd-catalyzed aerobic oxidative dicarbonation reactions has been reported . This suggests that palladium-catalyzed reactions could be a viable pathway for synthesizing the compound . Additionally, the synthesis of furan amines and their transformation into pyrrole and pyrrolidine homologs has been achieved through hydrogenation over a platinum catalyst , indicating that catalytic transformations are a common approach in the synthesis of furan-containing compounds.

Molecular Structure Analysis

The molecular structure of furan and pyridine derivatives has been characterized in several studies. For example, the crystal structures of pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide derivatives have been solved, revealing supramolecular features and intermolecular contacts . This information is crucial for understanding the potential interactions and reactivity of "(5-Methyl-furan-2-ylmethyl)-pyridin-2-ylmethyl-amine".

Chemical Reactions Analysis

The reactivity of furan and pyridine derivatives has been extensively studied. Furan amines have been shown to undergo catalytic transformation into pyrrole and pyrrolidine homologs , while imidazo[1,5-a]pyridine carbenes have been used in multicomponent reactions to produce fully substituted furans . These studies demonstrate the versatility of furan and pyridine derivatives in chemical reactions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and pyridine derivatives are influenced by their functional groups. For example, the UV-vis absorption spectra of some 2-pyridones indicate that they can absorb shortwave radiation , suggesting potential applications in filtration. The formation of furfuryl-pyrroles with diverse organoleptic properties in foods also highlights the importance of understanding the physical and chemical properties of these compounds .

Applications De Recherche Scientifique

Complex Synthesis and Characterization

- A study explored the modification of thymidine and uridine at specific ribose positions to form amine analogues, leading to the synthesis of various novel bifunctional chelators and their rhenium tricarbonyl complexes. These complexes were characterized using several spectroscopic techniques, including NMR, HRMS, IR, cyclic voltammetry, and UV spectroscopy, showcasing a method of complex synthesis involving modified nucleosides (Wei, Babich, Eckelman, & Zubieta, 2005).

Synthesis of Heterocyclic Compounds

- Research on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene) derivatives highlighted a method for creating these heterocyclic compounds, which are significant in various chemical and pharmaceutical applications (El-Essawy & Rady, 2011).

Catalytic Transformations

- An investigation into the hydrogenation of furan amines over a platinum catalyst demonstrated the transformation of these compounds into pyrrole or pyrrolidine homologs, offering insights into catalytic processes for the synthesis of these homologs (Bel'skii, 1962).

Preparation of Functionalized Derivatives

- A study developed an efficient three-component reaction for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This domino process demonstrates a novel strategy for synthesizing these derivatives with excellent functional group tolerance (Cui, Zhu, Li, & Cao, 2018).

Novel Routes to Pyrroles

- Research on extending the scope of known furan synthesis presented a novel route to 1,2,4-trisubstituted pyrroles. This study highlights the synthesis of these pyrroles, which have potential applications in various areas including pharmaceuticals (Friedrich, Wächtler, & Meijere, 2002).

Synthesis of 2-Pyridones

- A mild, step-economical method for synthesizing highly conjugated functionalized 2-pyridones from N-(furan-2-ylmethyl) alkyne amides was reported. This method involved Pd-catalyzed aerobic oxidative dicarbonation reactions, indicative of innovative approaches in pyridone synthesis (Yang, Jiang, Zhu, & Yin, 2021).

Propriétés

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-10-5-6-12(15-10)9-13-8-11-4-2-3-7-14-11/h2-7,13H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJURXNFXHPGCFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methyl-furan-2-ylmethyl)-pyridin-2-ylmethyl-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)

![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)